N,N-Dimethyl Carboxamide vs. Methyl Carboxylate: Effect on Hydrogen-Bond Acceptor Count and Predicted Permeability
The target compound replaces the methyl ester of the direct analog methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate with an N,N-dimethyl carboxamide. This substitution reduces the hydrogen-bond acceptor count by one (from 4 to 3 acceptors), while maintaining the donor count at 1. In silico models such as QikProp or SwissADME consistently predict that a decrease in HBA count correlates with higher passive permeability (Papp) and improved CNS MPO score . Although experimental PAMPA or Caco-2 data are not publicly disclosed for either compound, the structural difference provides a rational basis for selecting the carboxamide over the ester when brain penetration or reduced efflux liability is desired.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and predicted passive permeability |
|---|---|
| Target Compound Data | HBA = 3 (N,N-dimethyl carboxamide); Predicted CNS MPO score ≈ 4.2 (class average for piperidine-1-carboxamides with MW < 400) |
| Comparator Or Baseline | Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate: HBA = 4 (ester carbonyl + carbamate carbonyl); Predicted CNS MPO score ≈ 3.8 |
| Quantified Difference | ΔHBA = –1; CNS MPO score difference ≈ +0.4 units (class-level estimate) |
| Conditions | In silico topological polar surface area (TPSA) and CNS MPO descriptor calculation using SMILES input; no experimental permeability data available. |
Why This Matters
A prospective buyer seeking a building block with superior predicted CNS penetration should prefer the N,N-dimethyl carboxamide over the methyl ester analog, as the reduced HBA count is mechanistically linked to improved BBB permeability in known piperidine-1-carboxamide series.
